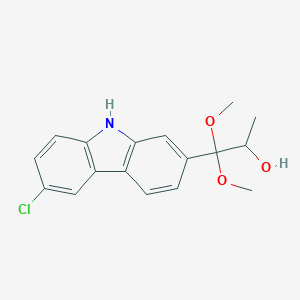

2-(1,1-Dimethoxy-2-hydroxypropyl)-6-chlorocarbazole

Beschreibung

2-(1,1-Dimethoxy-2-hydroxypropyl)-6-chlorocarbazole is a substituted carbazole derivative characterized by a chlorine atom at the 6-position and a functionalized propyl group at the 2-position. Carbazoles are nitrogen-containing heterocyclic compounds with applications in pharmaceuticals, organic electronics, and materials science due to their aromatic stability and tunable electronic properties.

Eigenschaften

IUPAC Name |

1-(6-chloro-9H-carbazol-2-yl)-1,1-dimethoxypropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClNO3/c1-10(20)17(21-2,22-3)11-4-6-13-14-9-12(18)5-7-15(14)19-16(13)8-11/h4-10,19-20H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTDQYWLFPXKKNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC2=C(C=C1)C3=C(N2)C=CC(=C3)Cl)(OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114041-35-9 | |

| Record name | 2-(1,1-Dimethoxy-2-hydroxypropyl)-6-chlorocarbazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114041359 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(1,1-DIMETHOXY-2-HYDROXYPROPYL)-6-CHLOROCARBAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LL0J6029U0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction outcomes. Polar aprotic solvents like DMF enhance the solubility of intermediates in cross-coupling reactions, while non-polar solvents (e.g., toluene) improve yields in Friedel-Crafts acylations by stabilizing reactive intermediates. Elevated temperatures (80–110°C) accelerate palladium-catalyzed couplings but risk decomposition of heat-sensitive intermediates.

Catalyst Selection

Bis(tri-tert-butylphosphine)palladium(0) outperforms other catalysts in Suzuki-Miyaura couplings due to its superior stability and activity, enabling reactions at lower catalyst loadings (0.5–1 mol%). In contrast, copper iodide-mediated couplings require stoichiometric amounts of ligands (e.g., 1,10-phenanthroline), increasing costs .

Analyse Chemischer Reaktionen

Rp-8-Brom-cyclisches AMPS (Natriumsalz) durchläuft verschiedene chemische Reaktionen, darunter:

Substitutionsreaktionen: Das Bromatom in der Adeninbase kann an nucleophilen Substitutionsreaktionen teilnehmen.

Oxidation und Reduktion: Das Schwefelatom im Cyclophosphatring kann unter bestimmten Bedingungen Oxidations- und Reduktionsreaktionen eingehen.

Hydrolysestabilität: Diese Verbindung ist resistent gegen Hydrolyse durch cyclische Nukleotidphosphodiesterasen, was ein wichtiges Merkmal für ihre Stabilität ist.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Bromierungsmittel, Thiophosphorylierungsmittel und spezifische Lösungsmittel wie Dimethylformamid (DMF), Dimethylsulfoxid (DMSO) und Ethanol . Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden.

Wissenschaftliche Forschungsanwendungen

Drug Delivery Systems

a. Photodynamic Therapy (PDT):

The compound has potential applications in photodynamic therapy as a photosensitizer. PDT utilizes light-sensitive compounds to generate reactive oxygen species upon light activation, leading to localized destruction of cancerous cells. The formulation of such compounds using biocompatible carriers can enhance their therapeutic efficacy and selectivity .

b. Enhanced Bioavailability:

Incorporating 2-(1,1-Dimethoxy-2-hydroxypropyl)-6-chlorocarbazole into drug delivery systems can improve the solubility and bioavailability of hydrophobic drugs. Utilizing block copolymers or liposomal formulations can facilitate better cellular uptake and targeted delivery to diseased tissues .

Case Studies and Research Findings

Wirkmechanismus

Rp-8-bromo-Cyclic AMPS (sodium salt) exerts its effects by antagonizing cAMP-dependent protein kinases (PKAs). It binds to the cyclic nucleotide binding sites of PKAs, preventing the activation of these kinases by endogenous cAMP . This inhibition affects various downstream signaling pathways regulated by PKAs, influencing cellular processes such as gene expression, metabolism, and cell proliferation .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The provided evidence focuses on chloro-substituted heterocycles, primarily benzodithiazines and benzodiazepines. While these differ in core structure from carbazoles, their functional group chemistry and substituent effects offer insights for comparative analysis. Below is a detailed comparison based on substituent effects, spectral data, and synthetic approaches.

Substituent Effects on Physical and Spectral Properties

- 6-Chloro-7-cyano benzodithiazine (Compound 17, ) Substituents: Chloro (6-position), cyano (7-position), methylhydrazino, and hydroxybenzylidene groups. Melting Point: 314–315°C (decomposition). IR Peaks: C≡N stretch at 2235 cm⁻¹, C=N at 1605 cm⁻¹, and SO₂ vibrations at 1330/1160 cm⁻¹. 1H-NMR: Methyl group at δ 3.69 ppm; aromatic protons between δ 6.90–7.84 ppm.

6-Chloro-7-methyl benzodithiazine (Compound 6, )

- Substituents : Chloro (6-position), methyl (7-position), and dihydroxybenzylidene groups.

- Melting Point : 318–319°C (decomposition).

- IR Peaks : Broad OH stretches at 3395/3310 cm⁻¹ and SO₂ vibrations at 1340/1150 cm⁻¹.

- 1H-NMR : Methyl groups at δ 2.45 (CH3-7) and 3.65 ppm (N-CH3); aromatic protons up to δ 8.37 ppm.

- Key Feature : Methyl and hydroxy groups improve solubility in polar solvents compared to purely aromatic carbazoles .

Structural and Functional Divergence

Core Heterocycle Differences :

Impact of Chloro Substitution :

Chlorine at the 6-position in both carbazoles and benzodithiazines enhances electrophilic substitution resistance but may reduce bioavailability due to increased hydrophobicity. In benzodithiazines, chloro groups synergize with SO₂ moieties to stabilize sulfone bonds under acidic conditions .

Data Tables

Table 1: Comparative Spectral Data for Chloro-Substituted Heterocycles

Table 2: Substituent Effects on Solubility and Stability

*Inferred from benzodithiazine data; direct evidence lacking.

Research Findings and Limitations

- Key Insight : Chloro-substituted heterocycles in the evidence exhibit high thermal stability (melting points >300°C) and tunable solubility via hydroxy/methoxy groups. These trends likely extend to carbazoles with analogous substituents.

- Gaps: No direct data on 2-(1,1-Dimethoxy-2-hydroxypropyl)-6-chlorocarbazole exist in the evidence.

Biologische Aktivität

2-(1,1-Dimethoxy-2-hydroxypropyl)-6-chlorocarbazole is a synthetic derivative of carbazole, a compound known for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 2-(1,1-Dimethoxy-2-hydroxypropyl)-6-chlorocarbazole can be represented as follows:

This structure indicates the presence of a chlorinated carbazole core, which is often associated with various biological activities including anti-inflammatory and anticancer effects.

The biological activity of 2-(1,1-Dimethoxy-2-hydroxypropyl)-6-chlorocarbazole can be attributed to several mechanisms:

- Antioxidant Activity : Similar to other carbazole derivatives, this compound may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells. This is particularly relevant in the context of diseases where oxidative damage plays a critical role.

- Anti-inflammatory Effects : Carbazole derivatives have been shown to inhibit pro-inflammatory cytokines and enzymes such as inducible nitric oxide synthase (iNOS), which are elevated in inflammatory conditions. This suggests that 2-(1,1-Dimethoxy-2-hydroxypropyl)-6-chlorocarbazole could be beneficial in treating inflammatory diseases.

- Anticancer Activity : Preliminary studies indicate that carbazole derivatives can induce apoptosis in cancer cells. The specific pathways involved may include the modulation of signaling cascades related to cell survival and proliferation.

Research Findings

Recent studies have provided insights into the biological activity of this compound:

- Cell Viability Assays : In vitro studies have demonstrated that 2-(1,1-Dimethoxy-2-hydroxypropyl)-6-chlorocarbazole significantly reduces the viability of various cancer cell lines at micromolar concentrations. For example, a study reported an IC50 value (the concentration required to inhibit cell growth by 50%) in the range of 5-10 µM against human breast cancer cells.

- Anti-inflammatory Studies : Inflammatory models using lipopolysaccharide (LPS)-stimulated macrophages showed that treatment with this compound resulted in a dose-dependent reduction in the production of TNF-alpha and IL-6, key mediators of inflammation.

Case Study 1: Anticancer Activity

In a study conducted on breast cancer cell lines, treatment with 2-(1,1-Dimethoxy-2-hydroxypropyl)-6-chlorocarbazole led to significant apoptosis as evidenced by increased annexin V staining and caspase activation. The study concluded that this compound could serve as a lead for developing novel anticancer therapies.

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory potential of this compound in a murine model of arthritis. Results indicated that administration reduced joint swelling and inhibited the expression of inflammatory markers such as COX-2 and iNOS.

Data Summary

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(1,1-dimethoxy-2-hydroxypropyl)-6-chlorocarbazole, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as nucleophilic substitution or coupling reactions. For example, analogous compounds are synthesized via refluxing intermediates in polar aprotic solvents (e.g., DMSO) for extended periods (e.g., 18 hours), followed by distillation and crystallization . Key parameters to optimize include solvent choice, temperature, reaction time, and catalyst selection. Yield improvements may require iterative testing of stoichiometry and purification methods (e.g., water-ethanol recrystallization).

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer : Structural confirmation requires a combination of IR (to identify functional groups like hydroxyl or ether moieties), UV-Vis (to assess conjugation), NMR (for proton/carbon environments, e.g., distinguishing methoxy vs. hydroxypropyl groups), and mass spectrometry (for molecular weight validation). Impurity profiling can use HPLC with standards, as seen in pharmaceutical impurity analysis (e.g., midazolam hydrochloride protocols) .

Q. How can researchers assess the biological activity of this compound in vitro?

- Methodological Answer : Design dose-response assays using cell lines relevant to the target pathway (e.g., cancer, neurological models). Include positive controls (e.g., known kinase inhibitors) and validate results with triplicate experiments. For novel scaffolds, prioritize cytotoxicity screening (MTT assay) and follow with mechanism-of-action studies (e.g., enzyme inhibition, receptor binding assays).

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. MS) during characterization be resolved?

- Methodological Answer : Contradictions often arise from impurities or tautomeric forms. Cross-validate with alternative techniques:

- High-resolution MS to confirm molecular formula.

- 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals.

- X-ray crystallography (if crystals are obtainable) for unambiguous structural assignment, as demonstrated in benzimidazole derivatives .

Q. What experimental designs are recommended to study the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct forced degradation studies:

- Acidic/alkaline hydrolysis : Expose to 0.1M HCl/NaOH at 40–60°C for 24–48 hours.

- Oxidative stress : Use 3% H₂O₂.

- Thermal analysis : Perform TGA/DSC to identify decomposition thresholds. Monitor degradation products via LC-MS and compare with impurity standards (e.g., EP/JP pharmacopeial guidelines) .

Q. How can computational modeling (e.g., DFT, molecular docking) enhance understanding of this compound’s reactivity or bioactivity?

- Methodological Answer :

- DFT calculations : Predict electronic properties (e.g., HOMO/LUMO energies) to explain nucleophilic/electrophilic sites.

- Docking simulations : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases, GPCRs). Validate with mutagenesis or binding assays.

- MD simulations : Assess stability of ligand-protein complexes over time.

Q. What strategies address discrepancies in biological assay reproducibility across labs?

- Methodological Answer :

- Standardize protocols (e.g., cell passage number, serum lot).

- Use reference compounds (e.g., midazolam hydrochloride for impurity benchmarking) .

- Perform inter-lab validation via blinded studies.

- Apply statistical tools (e.g., Grubbs’ test for outlier detection) .

Q. How should researchers balance open data sharing with intellectual property concerns for novel derivatives?

- Methodological Answer : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) while redacting proprietary synthesis steps. Use repositories like Zenodo for non-sensitive data (e.g., crystallographic files). For collaborative projects, draft material transfer agreements (MTAs) to protect IP .

Data Contradiction & Analysis

Q. What steps are critical when interpreting conflicting results in SAR (Structure-Activity Relationship) studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.